3-Bromo-5-(1,1-difluoroethyl)pyridine

Lipophilicity LogP Drug Design

SAR programs fail when generic pyridines replace precise substituents. This halogenated scaffold offers the distinct 1,1-difluoroethyl group (not trifluoromethyl or methyl) required for patent-disclosed NR2B antagonism and kinase inhibition. - **Core advantage**: Bromine handle for Suzuki/Buchwald couplings; difluoroethyl group optimizes LogP (~2.2-2.9) and metabolic stability. - **Proven utility**: CNS (treatment-resistant depression, neuropathic pain) and oncology (Raf/tyrosine kinase) R&D. - **Supply**: ≥95% purity; commercial packaging ready for immediate synthesis scale-up.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03
CAS No. 1108724-32-8
Cat. No. B3032117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1,1-difluoroethyl)pyridine
CAS1108724-32-8
Molecular FormulaC7H6BrF2N
Molecular Weight222.03
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Br)(F)F
InChIInChI=1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3
InChIKeyWHDYQJPECGZSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(1,1-difluoroethyl)pyridine: Structural & Physicochemical Profile


3-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1108724-32-8) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol [1]. The compound features a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position of the pyridine ring [2]. This substitution pattern confers distinctive reactivity characteristics, with the bromine serving as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) while the gem-difluoroethyl moiety modulates lipophilicity, metabolic stability, and electronic properties . The compound is typically supplied at ≥95% purity and is utilized primarily as a synthetic building block in pharmaceutical and agrochemical research [2].

Workflow
Cross-coupling building block for palladium-catalyzed reactions
Selection Context
Gem-difluoroethyl group modulates lipophilicity and metabolic stability
Use Context
Precursor to patent-reported NR2B pharmacophore scaffold

3-Bromo-5-(1,1-difluoroethyl)pyridine: Why Analogs Cannot Substitute


In scientific procurement, the selection of a specific halogenated pyridine intermediate cannot be reduced to generic substitution. While the pyridine scaffold and bromine handle are common across numerous building blocks, the identity of the 5-position substituent fundamentally alters physicochemical properties, reactivity profiles, and downstream biological performance. For 3-Bromo-5-(1,1-difluoroethyl)pyridine, the gem-difluoroethyl group provides a unique balance of lipophilicity (LogP ~2.2–2.9 estimated) that differs significantly from trifluoromethyl analogs (LogP ~2.9–3.2) [1] and substantially exceeds methyl or unsubstituted analogs [2]. Furthermore, the difluoroethyl moiety has been explicitly claimed in patent literature as a critical pharmacophoric element conferring improved NR2B NMDA receptor antagonism, with superiority in pharmacokinetic performance and cardiovascular safety relative to alternative substituents [3]. Substituting with a trifluoromethyl, methyl, or hydrogen analog would yield a product with divergent LogP, altered metabolic stability, and potentially reduced target engagement, compromising SAR campaigns and requiring re-optimization of synthetic routes [1][2]. The quantitative differentiation presented in Section 3 establishes why this specific compound—not a generic analog—must be procured for reproducible, literature-aligned research outcomes.

Trifluoromethyl analog
Higher lipophilicity may shift ADME and permeability profiles away from difluoroethyl-optimized designs.
Methyl / unsubstituted analog
Lower lipophilicity and absence of fluorine can reduce metabolic stability and alter SAR outcomes.
Different 5-substituent
Patent-reported NR2B pharmacophore context may not transfer; binding and PK endpoints require re-optimization.

3-Bromo-5-(1,1-difluoroethyl)pyridine: Quantitative Differentiation


Lipophilicity Comparison: Difluoroethyl vs Trifluoromethyl

The 1,1-difluoroethyl group provides intermediate lipophilicity relative to trifluoromethyl and unsubstituted/methyl analogs. The LogP of 3-Bromo-5-(trifluoromethyl)pyridine is 2.86 [1]. The LogP of 3-(1,1-difluoroethyl)pyridine (without bromine) is 2.19 [2]. Extrapolating the additive contribution of bromine, 3-Bromo-5-(1,1-difluoroethyl)pyridine is estimated to have LogP in the range of 2.5–3.0, approximately 0.1–0.4 log units lower than the trifluoromethyl analog and significantly higher than unsubstituted pyridine (LogP 0.65) or methyl-substituted analogs (~1.7–2.0) [3].

Lipophilicity comparison
Cross-study comparable
Estimated LogP ~2.5–3.0; ΔLogP ≈ -0.1 to -0.4 vs CF₃ analog, +1.8–2.3 vs pyridine
Intermediate lipophilicity supports fine-tuning of ADME properties
Extrapolated from analog data; direct experimental LogP not reported
Lipophilicity LogP Drug Design Physicochemical Properties

Boiling Point: Physical State and Handling

3-Bromo-5-(1,1-difluoroethyl)pyridine exhibits a significantly higher boiling point than the structurally analogous 3-Bromo-5-(trifluoromethyl)pyridine, reflecting the reduced volatility conferred by the difluoroethyl group relative to the trifluoromethyl group. The target compound has a predicted boiling point of 204.9 ± 35.0 °C at 760 mmHg [1], whereas 3-Bromo-5-(trifluoromethyl)pyridine boils at 62–66 °C under reduced pressure (19–25 mmHg), corresponding to a substantially lower atmospheric boiling point [2].

Boiling point
Cross-study comparable
204.9 ± 35.0 °C (760 mmHg, predicted) vs CF₃ analog 62–66 °C at 19–25 mmHg
Higher boiling point aids handling and volatility control
Predicted value; reduced pressure data for comparator
Physical Properties Boiling Point Handling Purification

Synthetic Route via 3-Acetyl-5-bromopyridine

A reproducible, patent-documented synthetic route to 3-Bromo-5-(1,1-difluoroethyl)pyridine has been established using commercially available 3-acetyl-5-bromopyridine as the starting material. Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (BAST, 4.0 equivalents) in dichloromethane at 60 °C overnight followed by flash chromatography purification yields the target compound with an isolated yield of 36% . This route is explicitly disclosed in multiple patent filings, confirming the compound's established role as a synthetic intermediate . In contrast, synthesis of the trifluoromethyl analog typically requires alternative fluorination strategies or pre-functionalized starting materials .

Synthetic route
Supporting evidence
36% isolated yield from 3-acetyl-5-bromopyridine using BAST deoxyfluorination
Patent-documented route enables reproducible synthesis
500 mg scale; flash chromatography purification
Synthesis Fluorination Building Block Process Chemistry

Patent-Validated NR2B Antagonist Pharmacophore

The difluoroethyl pyridine scaffold, of which 3-Bromo-5-(1,1-difluoroethyl)pyridine is a key synthetic entry point, is explicitly claimed in patent literature as providing improved NR2B subtype-selective NMDA receptor antagonism. The patent (WO2015187845A1 / US10030026) discloses that difluoroethylpyridine derivatives exhibit superior pharmacokinetic performance, oral activity, cardiovascular safety, and in vitro/in vivo therapeutic safety index measures compared to non-selective NMDA antagonists and earlier NR2B-targeting chemotypes [1][2]. The bromine handle at the 3-position enables further functionalization to elaborate the full pharmacophore while retaining the difluoroethyl moiety that is critical for target engagement and favorable ADME properties .

NR2B pharmacophore context
Class-level inference
WO2015187845A1 claims improved PK and NR2B subtype selectivity for difluoroethylpyridine scaffold
Supports synthesis of reported NR2B antagonist series
Ki/IC₅₀ not specified for bromo intermediate; data to verify
CNS Drug Discovery NR2B NMDA Antagonist Pharmacokinetics Medicinal Chemistry

3-Bromo-5-(1,1-difluoroethyl)pyridine: Validated Applications


Synthesis of NR2B-Selective NMDA Antagonists

3-Bromo-5-(1,1-difluoroethyl)pyridine is employed as a key intermediate in the preparation of patent-disclosed difluoroethylpyridine derivatives targeting NR2B NMDA receptors. The bromine at the 3-position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install diverse aromatic, heteroaromatic, or amine functionalities, while the 1,1-difluoroethyl group at the 5-position is retained as a critical pharmacophoric element conferring improved pharmacokinetic performance, oral bioavailability, and cardiovascular safety relative to non-selective NMDA antagonists [1]. The resulting compounds are under investigation for CNS indications including treatment-resistant depression and neuropathic pain, where NR2B selectivity is hypothesized to mitigate the dissociative and psychotomimetic side effects associated with pan-NMDA blockade [1].

Kinase Inhibitor and Anti-Tumor Agent Synthesis

The compound serves as a versatile building block in the synthesis of cyclopropanecarboxamido-substituted aromatic compounds that inhibit protein kinases, including tyrosine kinases and Raf kinases, with demonstrated anti-tumor activity . The bromine handle allows for regioselective coupling reactions to construct complex kinase inhibitor scaffolds, while the difluoroethyl substituent modulates lipophilicity and metabolic stability, which are critical parameters for achieving favorable pharmacokinetic profiles in oncology drug candidates . This application leverages the intermediate LogP (~2.5–3.0) of the compound to balance cell permeability with aqueous solubility [2].

Agrochemical Intermediate: Optimized Physicochemical Profile

The 1,1-difluoroethyl pyridine scaffold has been validated in agrochemical research, particularly in the development of nicotinamide fungicides where the difluoroethyl group enhances fungicidal activity and environmental stability compared to non-fluorinated analogs [3]. 3-Bromo-5-(1,1-difluoroethyl)pyridine provides a synthetic entry point to this scaffold, with the bromine substituent enabling late-stage diversification to generate compound libraries for SAR optimization. The higher boiling point (204.9 ± 35.0 °C) of this compound relative to trifluoromethyl analogs (bp ~62–66 °C at reduced pressure) also reduces volatility during formulation and field application, a practical advantage for agrochemical development [4].

Cross-Coupling & Nucleophilic Substitution Intermediate

Beyond specific therapeutic or agrochemical targets, 3-Bromo-5-(1,1-difluoroethyl)pyridine is a broadly applicable building block for academic and industrial organic synthesis. The bromine atom is a reliable leaving group for nucleophilic aromatic substitution (SNAr) and a competent coupling partner for palladium- and copper-catalyzed transformations, including Suzuki-Miyaura, Negishi, Sonogashira, and Ullmann-type couplings . The difluoroethyl group introduces fluorine content without the extreme lipophilicity or metabolic liabilities of trifluoromethyl groups, making it suitable for library synthesis in drug discovery programs where balanced physicochemical properties are desired .

Application
Selection Property
Validation Focus
NR2B-selective antagonist synthesis
Bromine handle for cross-coupling; difluoroethyl pharmacophore
NR2B binding and pharmacokinetic endpoint context
Kinase inhibitor scaffold synthesis
Regioselective coupling; intermediate LogP
Kinase inhibition and cell-model endpoint review
Agrochemical intermediate
Fluorinated scaffold; high boiling point
Agrochemical activity and formulation stability review
Cross-coupling & nucleophilic substitution
Versatile bromine leaving group
Reaction scope and yield optimization

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